molecular formula C10H8F3NO B1451074 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile CAS No. 1000542-90-4

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile

Cat. No. B1451074
CAS RN: 1000542-90-4
M. Wt: 215.17 g/mol
InChI Key: XGILINGTRFYWBV-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1000542-90-4 . It has a molecular weight of 215.17 . The IUPAC name for this compound is [2-methoxy-5-(trifluoromethyl)phenyl]acetonitrile . The physical form of this compound is solid .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile is 1S/C10H8F3NO/c1-15-9-3-2-8(10(11,12)13)6-7(9)4-5-14/h2-3,6H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethyl)phenylacetonitrile is a solid at room temperature . It has a molecular weight of 215.17 .

Scientific Research Applications

Environmental Impact and Analysis

  • Polybrominated Diphenyl Ethers (PBDEs) Analysis : The electron impact (EI) and electron capture negative ionization (ECNI) mass spectra of PBDE flame retardants and their methoxy derivatives, including 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile, have been studied. The data are crucial in environmental science for understanding the fate of these flame retardants and their methoxy derivatives in the environment. These compounds have been isolated from bacterial or marine sources, and their antibacterial, antifungal, antitumor, and antiviral activities have been noted, emphasizing the importance of these studies in environmental toxicology (Hites, 2008).

Chemopreventive Effects

  • Hydroxylated Polymethoxyflavones (PMFs) : Research on hydroxylated PMFs, including derivatives of 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile, has gained attention due to their wide range of biological properties. Hydroxylated PMFs, occurring naturally in citrus peel and other plants or as metabolites of PMFs, have shown chemopreventive effects in various studies, including anti-cancer, anti-inflammation, anti-atherosclerosis, and neuroprotection. These effects are thought to be due to their ability to regulate cell death, proliferation, differentiation, repair, and metabolism. The review underscores the potential of these compounds in disease chemoprevention and their promise for improving human health (Lai et al., 2015).

Bioactive Properties and Industrial Applications

  • Methoxylated Lipids in Bacterial or Marine Sources : Methoxylated lipids, including 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile, have been reviewed, focusing on their occurrence in bacterial or marine sources. The biological activities of these compounds, such as antibacterial, antifungal, antitumor, and antiviral effects, have been documented. The review discusses the synthesis of these compounds and their potential industrial applications, highlighting their importance in various research fields, including chemistry, biology, and physics (Carballeira, 2002).

Safety and Hazards

The specific safety information and hazard statements for 2-Methoxy-5-(trifluoromethyl)phenylacetonitrile are not provided in the search results . For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS).

properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-9-3-2-8(10(11,12)13)6-7(9)4-5-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGILINGTRFYWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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